4-乙酰氨基安替比林-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-Acetamido Antipyrine-d3 involves acetylation of 4-amino antipyrine to yield 4-acetamide pyrazolone, which serves as a precursor for further chemical modifications to produce various heterocyclic compounds incorporating the antipyrine moiety. This process demonstrates the compound's versatility as a starting material for synthesizing biologically active molecules (Aly, Saleh, & Elhady, 2011).

Molecular Structure Analysis

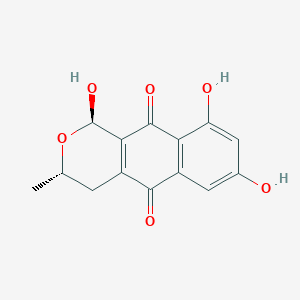

Molecular conformations and structural analyses of antipyrine derivatives reveal their complex interactions and the presence of different molecular conformations within the same compound. Studies using X-ray crystallography and spectral analysis have shown these derivatives' diverse biological activities can be attributed to their structural configurations (Narayana, Yathirajan, Rathore, & Glidewell, 2016).

Chemical Reactions and Properties

4-Acetamido Antipyrine-d3 undergoes various chemical reactions, including Claisen condensation and Michael type addition, which are crucial for synthesizing new compounds with potential antimicrobial activities. These reactions illustrate the compound's reactivity and its utility in creating derivatives with enhanced biological functions (Aly, Saleh, & Elhady, 2011).

Physical Properties Analysis

The physical properties of 4-Acetamido Antipyrine-d3 derivatives, including melting points, solubility, and crystalline structure, are critical for understanding their behavior in biological systems. These properties are determined through experimental methods such as X-ray diffraction, spectroscopy, and thermal analysis, providing insights into the compounds' stability and bioavailability.

Chemical Properties Analysis

Chemical properties analysis of 4-Acetamido Antipyrine-d3 focuses on its reactivity, including its role as a precursor in synthesizing various biologically active compounds. Studies have explored its reactions with different reagents to produce compounds with analgesic, anti-inflammatory, and antimicrobial activities, highlighting its significance in drug development and chemical synthesis (Aly, Saleh, & Elhady, 2011).

科学研究应用

新型杂环化合物的合成

4-乙酰氨基安替比林-d3 已被用于合成具有潜在生物活性的新型杂环化合物。Aly、Saleh 和 Elhady (2011) 探索了安替比林的噻吩、噻吩并嘧啶和噻吩并噻二嗪衍生物的合成,显示出有希望的抗菌活性 (Aly, Saleh, & Elhady, 2011).

解热作用的机制

已经对相关化合物(如对乙酰氨基酚(其结构类似于 4-乙酰氨基安替比林))的解热作用机制进行了研究。Bashir、Elegunde 和 Morgan (2019) 以及 Ayoub 等人 (2004) 的研究调查了对乙酰氨基酚和相关化合物如何降低体温,可能通过抑制脂解和线粒体功能,并影响前列腺素合成 (Bashir, Elegunde, & Morgan, 2019); (Ayoub et al., 2004).

衍生物的生物活性

Narayana 等人 (2016) 研究了 4-安替比林衍生物的分子构象,这对于理解它们的生物活性(如镇痛、抗菌和抗炎特性)非常重要 (Narayana et al., 2016).

疼痛模型中的抗伤害感受作用

Quintão 等人 (2010) 研究了与 4-乙酰氨基安替比林在结构上相似的 N-安替比林-3,4-二氯马来酰亚胺等化合物的抗伤害感受作用。该研究探讨了其在各种疼痛模型中的作用,揭示了慢性疼痛的潜在治疗应用 (Quintão et al., 2010).

环氧合酶抑制

Botting (2000) 探讨了环氧合酶抑制在与 4-乙酰氨基安替比林相关的化合物对乙酰氨基酚的作用中的作用。这项研究有助于理解此类化合物如何发挥其药理作用 (Botting, 2000).

安全和危害

未来方向

As a deuterated derivative of Antipyrine, 4-Acetamido Antipyrine-d3 is a valuable tool for investigating the pharmacokinetics and metabolism of Antipyrine, as well as for understanding the underlying mechanisms of drug action and drug interactions . Its use in research is likely to continue and expand as we strive to understand more about these processes.

属性

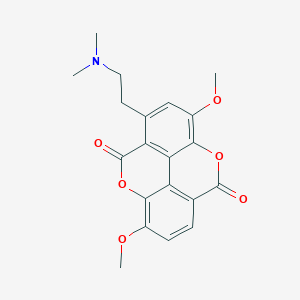

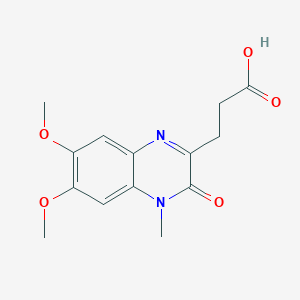

IUPAC Name |

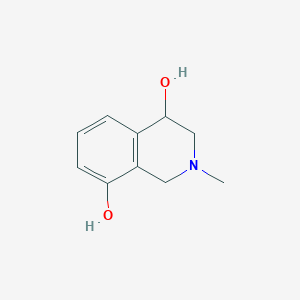

2,2,2-trideuterio-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-9-12(14-10(2)17)13(18)16(15(9)3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,17)/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAGWXKSCXPNNZ-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

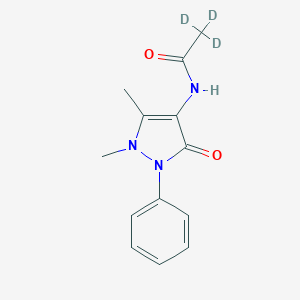

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetamido Antipyrine-d3 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。